

Preparation of PHA-793887 for In Vivo Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: PHA-793887

Cat. No.: B610080

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Abstract

This document provides detailed application notes and protocols for the preparation of **PHA-793887**, a potent pan-cyclin-dependent kinase (CDK) inhibitor, for in vivo research applications. **PHA-793887** has demonstrated significant anti-proliferative activity in various cancer models by targeting key regulators of the cell cycle.^{[1][2][3]} Proper formulation and administration are critical for obtaining reliable and reproducible results in preclinical studies. This guide outlines the essential chemical properties, recommended solvents and vehicles, and step-by-step procedures for preparing **PHA-793887** for intravenous administration. Additionally, it includes important considerations regarding the compound's stability and toxicity to ensure safe and effective handling.

Chemical and Physical Properties

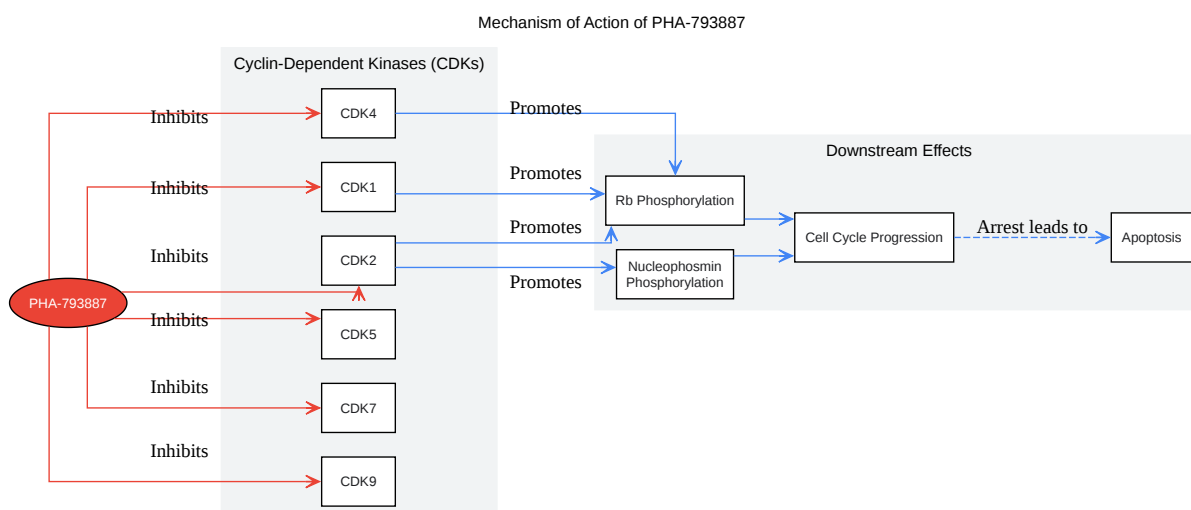
A thorough understanding of the physicochemical properties of **PHA-793887** is fundamental for appropriate formulation development.

| Property | Value | Source |
|----------------------------------|---|--------|
| Molecular Formula | C ₁₉ H ₃₁ N ₅ O ₂ | |
| Molecular Weight | 361.48 g/mol | |
| Predicted Water Solubility | 0.0937 mg/mL | [4] |
| Predicted logP | 2.01 | [4] |
| Predicted pKa (Strongest Acidic) | 11.15 | [4] |
| Predicted pKa (Strongest Basic) | 8.79 | [4] |
| Appearance | White solid powder | |
| Solubility in DMSO | ≥ 50 mg/mL (138.32 mM) | |

Note: The water solubility, logP, and pKa values are predicted and should be considered as estimates. Experimental verification is recommended for precise formulation development.

Mechanism of Action: Pan-CDK Inhibition

PHA-793887 is a potent ATP-competitive inhibitor of multiple cyclin-dependent kinases, playing a crucial role in cell cycle regulation. Its primary targets include CDK1, CDK2, CDK4, CDK5, CDK7, and CDK9.[2] Inhibition of these kinases disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.[1] The downstream effects include the inhibition of Retinoblastoma (Rb) and nucleophosmin phosphorylation.[1][2]



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Mechanism of Action of **PHA-793887**

In Vivo Administration Protocols

Intravenous (IV) infusion is the documented route of administration for **PHA-793887** in both preclinical and clinical settings.[1][5] The following protocols detail the preparation of two different vehicle formulations. The choice of formulation may depend on the specific experimental design and animal model.

Formulation 1: DMSO and Captisol® (SBE- β -CD)

This formulation is suitable for achieving a clear solution for intravenous injection.

Materials:

- **PHA-793887** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Captisol® (Sulfobutylether- β -cyclodextrin), sterile solution in saline (e.g., 20% w/v)
- Sterile saline (0.9% sodium chloride)
- Sterile, pyrogen-free vials and syringes

Protocol:

- Stock Solution Preparation:
 - In a sterile vial, dissolve **PHA-793887** powder in DMSO to create a concentrated stock solution. For example, to prepare a 25 mg/mL stock, add 40 μ L of DMSO to 1 mg of **PHA-793887**.
 - Gently vortex or sonicate until the powder is completely dissolved.
- Final Formulation:
 - In a separate sterile vial, combine the DMSO stock solution with the Captisol® solution. A common ratio is 10% DMSO and 90% Captisol® solution.
 - For example, to prepare 1 mL of a 2.5 mg/mL final solution, add 100 μ L of the 25 mg/mL DMSO stock to 900 μ L of 20% SBE- β -CD in saline.
 - Mix thoroughly by gentle inversion to obtain a clear solution. The final concentration of SBE- β -CD will be 18%.

Formulation 2: Propylene Glycol, Tween 80, and D5W

This formulation provides an alternative for intravenous administration.

Materials:

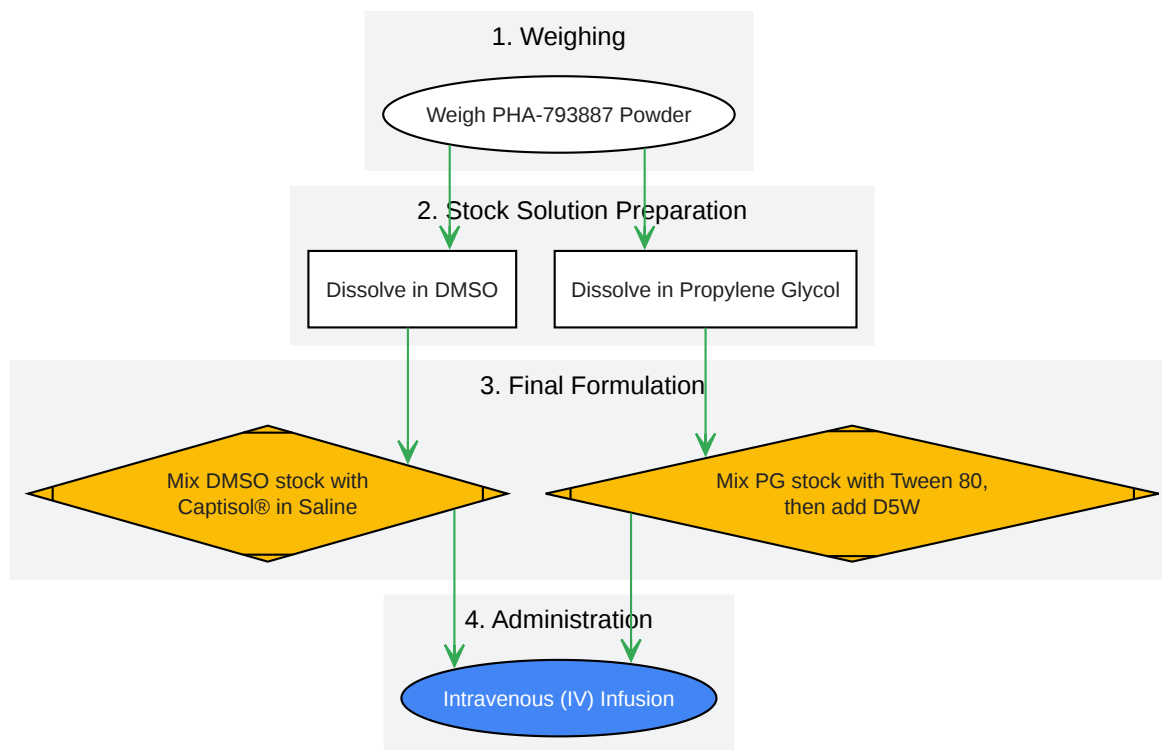
- **PHA-793887** powder

- Propylene glycol (PG), sterile
- Tween 80 (Polysorbate 80), sterile
- 5% Dextrose in Water (D5W), sterile
- Sterile, pyrogen-free vials and syringes

Protocol:

- Stock Solution Preparation:
 - Prepare a stock solution of **PHA-793887** in propylene glycol. For example, a 50 mg/mL stock can be prepared.
- Final Formulation:
 - In a sterile vial, add the required volume of the propylene glycol stock solution.
 - Add Tween 80 to the vial. A common ratio is 30% propylene glycol stock and 5% Tween 80.
 - Mix thoroughly until the solution is clear.
 - Add D5W to reach the final desired volume and concentration. A common final composition is 30% PG stock, 5% Tween 80, and 65% D5W.
 - For example, to prepare 1 mL of a 15 mg/mL final solution, mix 300 μ L of the 50 mg/mL PG stock with 50 μ L of Tween 80 until clear. Then, add 650 μ L of D5W and mix gently.

In Vivo Preparation Workflow for PHA-793887

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In Vivo Preparation Workflow

Dosing and Administration Considerations

Preclinical Dosages

In preclinical mouse models, **PHA-793887** has been administered intravenously at doses ranging from 15 mg/kg to 30 mg/kg. These doses have been shown to induce tumor growth inhibition.

| Animal Model | Route | Dosage Range | Outcome |
|----------------|-------|---------------|-----------------------------------|
| CD-1 nude mice | IV | 15 - 30 mg/kg | 50% - 75% tumor growth inhibition |

Clinical Dosages and Toxicity

It is crucial to note that in a Phase I clinical trial, **PHA-793887** administered as a 1-hour intravenous infusion on days 1, 8, and 15 of a 4-week cycle resulted in severe, dose-related hepatotoxicity in patients with solid tumors.^{[1][5]} Dose-limiting toxicities were observed at doses of 44 mg/m² and 66 mg/m².^{[1][5]} This unexpected toxicity in humans, which was not predicted by preclinical models, led to the termination of its clinical development.^{[1][5]}

Researchers should exercise extreme caution and implement robust safety monitoring, particularly liver function tests, in their in vivo studies.

Stability and Storage

- Powder: Store **PHA-793887** powder at -20°C for up to 3 years.
- Stock Solutions:
 - Store DMSO or propylene glycol stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.
 - Aliquot stock solutions to avoid repeated freeze-thaw cycles.
- Final Formulations: It is highly recommended to prepare the final diluted formulation fresh on the day of use and use it immediately for optimal results.

Safety Precautions

- Handle **PHA-793887** powder in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
- Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. The protocols and information provided are based on available scientific literature and should be adapted and validated by the end-user for their specific research

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